6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol
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Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is a heterocyclic compound that features a fused ring system combining an imidazole and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the ring system.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine: Lacks the hydroxyl group present in 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol.
1,2-Bis(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide: Contains additional substituents that modify its chemical properties.
N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride: Features a different ring fusion and additional functional groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-6-9-7-4-2-1-3-5-10(7)8/h6,11H,1-5H2 |
InChI Key |
FUACMKKSOAKZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)O |
Origin of Product |
United States |
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